2-Bromo-4,6-difluorobenzenesulfonamide
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Overview
Description
2-Bromo-4,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 g/mol . It is a sulfonamide derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide .
Industrial Production Methods
Industrial production methods for 2-Bromo-4,6-difluorobenzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinamides .
Scientific Research Applications
2-Bromo-4,6-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound effective in various biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
2,6-Difluorobenzenesulfonamide: Lacks the bromine atom, resulting in different chemical reactivity and applications.
Uniqueness
2-Bromo-4,6-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXOSMOBFMOMNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588604 |
Source
|
Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951624-79-6 |
Source
|
Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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